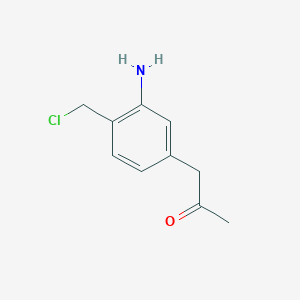

1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one is a substituted aromatic ketone featuring a propan-2-one backbone attached to a phenyl ring with two key substituents: a 3-amino group and a 4-(chloromethyl) group.

Such functional groups are common in pharmaceutical intermediates and catalytic ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-(chloromethyl)benzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table compares 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one with structurally related propan-2-one derivatives:

Analysis of Substituent Effects

Reactivity and Synthetic Utility: The chloromethyl group in the target compound and 1f enables nucleophilic substitution, contrasting with the trifluoromethyl group in fenfluramine intermediates, which enhances metabolic stability .

Physical Properties: The sulfanylidene group in 1f contributes to a higher melting point (137.3–138.5°C) compared to non-polar substituents like CF₃ or SCH₃ . Hydroxy and acetyl groups (e.g., 3a) increase polarity, likely improving solubility in polar solvents .

Biological and Catalytic Roles :

- Compounds with electron-withdrawing groups (e.g., CF₃, Cl) are common in pharmaceuticals due to enhanced bioavailability and resistance to oxidation .

- Sulfanylidene-containing derivatives (e.g., 1f) are studied in ruthenium-catalyzed reactions, suggesting the target compound could serve as a ligand in transition-metal catalysis .

Pharmaceutical Intermediates

- 1-(3-(Trifluoromethyl)phenyl)propan-2-one is a critical intermediate in fenfluramine synthesis, achieved via reductive amination . The target compound’s amino group could streamline similar pathways for amphetamine derivatives.

- 1-[4-(Methylthio)phenyl]propan-2-one is a metabolite of 4-MTA, highlighting the role of propan-2-one derivatives in drug metabolism studies .

Biological Activity

1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C10H12ClN1O, with a molecular weight of approximately 201.66 g/mol. The presence of an amino group and a chloromethyl group in its structure allows for various interactions with biological targets, influencing its activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of microorganisms. Preliminary studies suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism behind this activity may involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies show that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle regulators, leading to cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, while the chloromethyl group may participate in covalent bonding with nucleophilic residues.

- Receptor Interaction : The compound may act as an inhibitor or modulator of various receptors involved in signaling pathways related to inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the structure can significantly influence its potency and selectivity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Amino-4-(methyl)phenyl)-propan-2-one | Methyl instead of chloromethyl | Altered reactivity; reduced antimicrobial activity |

| 1-(3-Amino-4-(bromomethyl)phenyl)-propan-2-one | Bromine at chloromethyl position | Enhanced anticancer properties due to increased lipophilicity |

The presence of electron-withdrawing groups like chlorine enhances the electrophilicity of the compound, potentially increasing its reactivity towards biological targets .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Study : A study involving breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity against cancer cells.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one, considering functional group compatibility?

Methodological Answer: Synthesis can involve multi-step strategies:

- Step 1: Hydrolysis of nitriles to carboxylic acids (e.g., conversion of 2-(3-substituted-phenyl)acetonitrile to acetic acid derivatives using acidic or basic conditions) .

- Step 2: Ketone formation via reaction with acetic anhydride and catalysts (e.g., Lewis acids like H₂SO₄ or BF₃·Et₂O) to yield propan-2-one intermediates .

- Step 3: Reductive amination using ethylamine and borohydride reagents (e.g., NaBH₄/CeCl₃) to introduce the amino group . Key Considerations: Protect the chloromethyl group during acidic/basic steps to avoid undesired substitution or elimination.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR: Analyze 1H and 13C-APT NMR spectra to verify substituent positions. For example:

- Aromatic protons (6.5–8.0 ppm) confirm the phenyl ring.

- Chloromethyl (-CH₂Cl) protons appear as a singlet near 4.5 ppm .

- IR: Stretching vibrations for C=O (~1700 cm⁻¹) and NH₂ (~3300 cm⁻¹) confirm ketone and amine groups .

- Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₀H₁₁ClNO).

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of chloromethyl-substituted aromatic ketones, and how are they addressed?

Methodological Answer:

- Challenges:

- Disorder in the chloromethyl group: The Cl atom’s high electron density can cause positional disorder in crystal lattices .

- Twinning: Common in polar space groups due to asymmetric packing .

- Solutions:

- Use SHELXL for refinement with constraints/restraints to model disordered Cl atoms .

- Employ SHELXD for structure solution from twinned data by testing multiple twin laws .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Reactivity Trends:

- The -CH₂Cl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form derivatives.

- Steric hindrance from the adjacent ketone slows substitution unless activated by electron-withdrawing groups .

- Experimental Design:

- Monitor reaction kinetics using HPLC or 1H NMR to compare rates with/without electron-withdrawing substituents.

Q. Are there discrepancies in reported synthetic yields for analogous compounds, and how can reaction conditions be optimized?

Methodological Answer:

- Data Contradictions:

- Yields for similar propan-2-one derivatives vary due to competing side reactions (e.g., over-reduction during amination) .

- Optimization Strategies:

- Temperature Control: Perform reductive amination at 0–5°C to minimize byproducts .

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C, Raney Ni) for selective reduction .

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-[3-amino-4-(chloromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H12ClNO/c1-7(13)4-8-2-3-9(6-11)10(12)5-8/h2-3,5H,4,6,12H2,1H3 |

InChI Key |

PJQUSYYCUNZARQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)CCl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.